molecular formula C14H18N4O5S B2368810 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034285-21-5

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2368810
M. Wt: 354.38
InChI Key: FTYINYKOYFANAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H18N4O5S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazines, pyrrolidines, isoxazoles, and others, play a significant role in pharmaceutical development due to their diverse biological activities. The synthesis of these compounds involves complex reactions that provide insights into new methodologies for constructing such essential scaffolds in drug discovery. For example, the work by Bagley et al. (2003) on the synthesis of dimethyl sulfomycinamate via the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines highlights the intricate strategies involved in building heterocyclic structures that could have applications in developing new therapeutic agents (Bagley, Dale, Xiong, & Bower, 2003).

Pharmaceutical Impurities and Synthesis

Understanding and controlling the synthesis of pharmaceutical impurities is critical for drug safety and efficacy. Research into the synthesis of complex intermediates, such as those involved in the production of proton pump inhibitors, provides valuable information on optimizing drug synthesis processes and minimizing unwanted impurities. The review by Saini et al. (2019) on novel methods for omeprazole synthesis and its impurities offers insights into the development of more efficient and cleaner synthetic routes for widely used medications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of enzyme inhibitors based on heterocyclic scaffolds are a critical area of pharmaceutical research. Compounds with isoxazole, pyrazine, or pyrrolidine moieties often serve as potent inhibitors of various enzymes, offering therapeutic potential for treating diseases. For instance, the development of caspase-3 inhibitors by Jiang and Hansen (2011) demonstrates the application of heterocyclic compounds in designing new therapeutic agents for diseases involving apoptosis (Jiang & Hansen, 2011).

properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYINYKOYFANAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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